![molecular formula C11H14ClNO3S3 B2417592 8-((5-Chlorothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351659-89-6](/img/structure/B2417592.png)

8-((5-Chlorothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

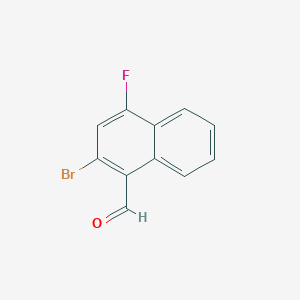

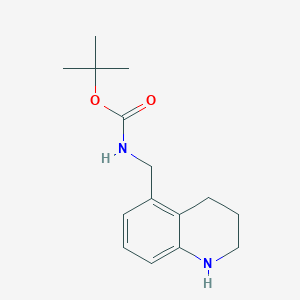

The compound “8-((5-Chlorothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane” is a complex organic molecule. It has a molecular formula of C11H14ClNO4S2 and an average mass of 323.816 Da .

Synthesis Analysis

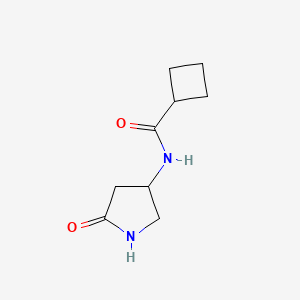

The synthesis of similar compounds, such as 8-oxa-2-azaspiro[4.5]decane, has been reported. A convenient synthesis method involves commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a spirocyclic core with sulfur and oxygen heteroatoms. The molecule also contains a sulfonyl group attached to a chlorinated thiophene ring .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Sulfur-Containing Spiro Compounds : Reddy et al. (1993) explored the synthesis of novel sulfur-containing spiro compounds through the condensation of 4-dimethoxycarbonyl/diethoxycarbonyl-3,5-diaryl-1-thiane 1,1-dioxides with urea, hydrazine hydrate, and hydroxylamine hydrochloride. Their research contributes to the development of diverse sulfur-containing spiro frameworks, which could have implications for further pharmaceutical and chemical research (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).

Enantioselective Synthesis Approaches : Li, Rogers-Evans, and Carreira (2013) reported on the enantioselective synthesis of novel thia/oxa-azaspiro[3.4]octanes, designed as multifunctional, structurally diverse modules for drug discovery. This work highlights the importance of spirocyclic compounds in medicinal chemistry and their potential applications in the synthesis of bioactive molecules (Li, Rogers-Evans, & Carreira, 2013).

Pharmacological Applications

Muscarinic Receptor Agonists : Wanibuchi et al. (1994) characterized YM796 and its isomers as muscarinic receptor agonists, showing potential for treating cognitive impairments. Their research underscores the therapeutic potential of spirocyclic compounds in addressing neurological conditions (Wanibuchi, Nishida, Yamashita, Hidaka, Koshiya, Tsukamoto, & Usuda, 1994).

Material Science and Anticancer Research

Poly(azomethine sulfone)s Electronic Properties : Rusu et al. (2007) explored the semiconducting properties of poly(azomethine sulfone)s, indicating potential applications in electronic devices. Their work contributes to the understanding of the electronic transport mechanism in polymers, which is crucial for the development of novel materials (Rusu, Airinei, Rusu, Prepelita, Marin, Cozan, & Rusu, 2007).

Anticancer Activity of Spiro[4.5]decane Derivatives : Flefel et al. (2017) investigated the synthesis and anticancer activity of 1-thia-4-azaspiro[4.5]decane derivatives, demonstrating their potential against various cancer cell lines. This study highlights the relevance of spirocyclic compounds in the search for new anticancer agents (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

It is suggested that the compound is promising for the production of important biologically active compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

properties

IUPAC Name |

8-(5-chlorothiophen-2-yl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S3/c12-9-1-2-10(18-9)19(14,15)13-5-3-11(4-6-13)16-7-8-17-11/h1-2H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWFLFDFNVJLCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2417509.png)

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2417516.png)

![ethyl 2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2417523.png)

![2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B2417526.png)